The numbers in brackets correspond to the following references:
Dodecylphosphocholine is a synthetic phospholipid and a non-ionic detergent widely used in biochemistry and molecular biology. It consists of a dodecyl (twelve-carbon) hydrophobic tail and a phosphocholine head group, making it amphiphilic. This structure allows dodecylphosphocholine to form micelles in aqueous solutions, which are spherical aggregates that facilitate the solubilization of membrane proteins and other hydrophobic compounds. Dodecylphosphocholine is particularly valued for its ability to mimic biological membranes, providing a model system for studying membrane-associated phenomena and protein interactions .
Dodecylphosphocholine exhibits notable biological activities, particularly in the context of membrane interactions. It has been shown to influence the structure and dynamics of membrane proteins, enhancing their solubility for analytical techniques such as nuclear magnetic resonance spectroscopy. Furthermore, studies indicate that dodecylphosphocholine can modulate the activity of antimicrobial peptides by facilitating their interaction with lipid membranes . Its ability to form stable micelles makes it useful in drug delivery systems and as a vehicle for therapeutic agents.
The synthesis of dodecylphosphocholine typically involves the reaction of dodecanol with phosphochloric acid followed by quaternization with choline. The general steps include:
Dodecylphosphocholine has several applications across various fields:
Research on the interactions of dodecylphosphocholine reveals its significant role in modulating protein dynamics and stability. Molecular dynamics simulations have shown that dodecylphosphocholine micelles can stabilize peptide conformations during binding events. For instance, studies have demonstrated that antimicrobial peptides exhibit enhanced binding affinity to dodecylphosphocholine micelles compared to free forms, highlighting its role in facilitating peptide-membrane interactions . Additionally, dodecylphosphocholine has been shown to influence the conformational states of proteins through hydrophobic interactions and micelle formation.
Dodecylphosphocholine shares structural similarities with several other surfactants and phospholipids. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Sodium Dodecyl Sulfate | Anionic detergent | Stronger ionic interactions; widely used in SDS-PAGE |
| Triton X-100 | Non-ionic detergent | Polyethylene glycol-based; milder than dodecylphosphocholine |
| Octadecylphosphocholine | Phospholipid | Longer hydrophobic tail; affects membrane fluidity differently |
| Phosphatidylcholine | Natural phospholipid | Major component of biological membranes; more complex structure |
Dodecylphosphocholine is unique due to its specific amphiphilic properties that allow it to stabilize proteins effectively while mimicking biological membranes without introducing strong ionic interactions that could denature proteins .
Dodecylphosphocholine represents a zwitterionic surfactant compound that is recognized by multiple nomenclature systems and carries numerous synonymous designations [1] [2] [3]. The primary International Union of Pure and Applied Chemistry name for this compound is dodecyl 2-(trimethylazaniumyl)ethyl phosphate [1] [4]. The compound is commonly abbreviated as DPC in scientific literature and research applications [5] [6] [7].
The extensive list of alternative names reflects the compound's widespread use across various research disciplines. Notable alternative designations include n-Dodecylphosphocholine, dodecyl phosphocholine, n-Dodecylphosphorylcholine, and dodecylphosphorylcholine [1] [2] [3]. Additional synonyms encompass Laurylphosphorylcholine and Laurylphosphocholine, referencing the twelve-carbon alkyl chain characteristic [2] [3]. The compound is also known by abbreviated forms such as DDPPC, n-C12PC, nC12PC, MAPCHO-12, and the designation 12:0 PHOSPHOCHOLINE [3] [8].
Commercial preparations of dodecylphosphocholine are marketed under trade names including FOS-Choline 12 and Foscholine-12 [1] [3]. The systematic chemical nomenclature includes descriptive names such as 2-(Trimethylammonio)ethyl dodecyl phosphate and the more complex designation Ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt [1] [2] [3].
The molecular architecture of dodecylphosphocholine exhibits characteristic features of zwitterionic surfactants, comprising a hydrophilic phosphocholine headgroup coupled to a hydrophobic dodecyl chain [1] [9]. The two-dimensional structural representation demonstrates the linear arrangement of the twelve-carbon aliphatic chain terminated by a phosphate group that connects to the choline moiety [1] [9].
Three-dimensional conformational analysis reveals significant molecular flexibility, particularly within the alkyl chain region [9]. According to PubChem structural data, conformer generation for dodecylphosphocholine is restricted due to the excessive conformational flexibility inherent in the molecule's structure [1] [9]. This flexibility arises primarily from the rotational freedom around the carbon-carbon bonds within the dodecyl chain and the phosphate-oxygen linkages [10] [11].
Molecular dynamics simulation studies have provided detailed insights into the conformational behavior of dodecylphosphocholine in aqueous environments [10] [12] [13]. These investigations demonstrate that the compound undergoes continuous conformational transitions, with the alkyl chain adopting various extended and coiled configurations [10] [13]. The phosphocholine headgroup maintains relatively stable geometry while exhibiting dynamic interactions with surrounding water molecules [10] [13].
Nuclear magnetic resonance relaxation studies have revealed that the dynamic behavior of dodecylphosphocholine phosphocholine groups demonstrates temperature-dependent characteristics [10]. At reduced temperatures (12°C), the compound's dynamics correspond to those observed in phosphatidylcholine interfaces at elevated temperatures (51°C) [10]. This temperature-dependent conformational behavior reflects the compound's ability to adapt its molecular organization in response to environmental conditions [10].
The Simplified Molecular Input Line Entry System notation for dodecylphosphocholine is represented as CCCCCCCCCCCCOP(=O)([O-])OCCN+(C)C [1] [14] [4]. This canonical SMILES representation captures the essential structural features including the twelve-carbon linear chain, the phosphate group, and the trimethylammonium functionality [1] [14].
The International Chemical Identifier for dodecylphosphocholine provides a standardized representation: InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3 [1] [14] [4]. This InChI string encodes the complete molecular connectivity and hydrogen count information essential for unambiguous chemical identification [1] [14].
The corresponding InChI Key, QBHFVMDLPTZDOI-UHFFFAOYSA-N, serves as a condensed hash representation of the complete molecular structure [1] [14] [4]. This standardized identifier facilitates database searches and cross-referencing across different chemical information systems [1] [14].
The Chemical Abstracts Service registry number for dodecylphosphocholine is 29557-51-5, serving as the primary identifier for this compound in chemical databases and regulatory systems [1] [3] [15] [16] [17] [18]. This CAS number ensures unambiguous identification across scientific literature and commercial applications [1] [3].
The PubChem Compound Identifier is 644308, providing direct access to comprehensive chemical information within the National Center for Biotechnology Information database system [1] [4]. This CID facilitates retrieval of structural, physical, and biological property data [1] [4].
The molecular formula C17H38NO4P accurately represents the atomic composition of dodecylphosphocholine [1] [2] [14] [3] [18] [4]. This formula indicates the presence of seventeen carbon atoms, thirty-eight hydrogen atoms, one nitrogen atom, four oxygen atoms, and one phosphorus atom [1] [2] [14]. The molecular weight corresponding to this formula is 351.5 grams per mole [1] [17] [4].
Additional standardized identifiers include the ChEBI designation CHEBI:78018 [1] [19] and the UNII code M5CF6282DD [1] [8]. The MDL number MFCD00674306 provides another unique identifier commonly used in chemical inventory systems [3] [8].
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | dodecyl 2-(trimethylazaniumyl)ethyl phosphate | PubChem/ChemSpider [1] [2] |
| CAS Registry Number | 29557-51-5 | PubChem/Multiple sources [1] [3] [15] [16] |
| PubChem CID | 644308 | PubChem [1] [4] |
| Molecular Formula | C17H38NO4P | PubChem/Multiple sources [1] [2] [14] [3] |
| Molecular Weight | 351.5 g/mol | PubChem [1] [4] |
| InChI | InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3 | PubChem [1] [14] [4] |
| InChIKey | QBHFVMDLPTZDOI-UHFFFAOYSA-N | PubChem [1] [14] [4] |
| SMILES | CCCCCCCCCCCCOP(=O)([O-])OCCN+(C)C | PubChem [1] [14] |
| ChEBI ID | CHEBI:78018 | PubChem [1] [19] |
| UNII | M5CF6282DD | PubChem [1] [8] |
| MDL Number | MFCD00674306 | PubChem [3] [8] |
Research investigations have extensively characterized dodecylphosphocholine through various analytical techniques, including nuclear magnetic resonance spectroscopy, molecular dynamics simulations, and biophysical methods [10] [5] [6] [7] [13] [20] [21] [22]. These studies have established dodecylphosphocholine as a valuable model system for membrane protein research and structural biology applications [5] [6] [7] [20] [21].
The compound demonstrates a critical micelle concentration of approximately 1-2 millimolar in aqueous solutions [23] [24], with aggregation numbers ranging from 53-56 molecules at 20 millimolar concentration to approximately 90 molecules at 100 millimolar concentration [24]. These micellization properties make dodecylphosphocholine particularly suitable for membrane protein solubilization and structural studies [5] [6] [7].
The critical micelle concentration represents the concentration threshold above which dodecylphosphocholine molecules spontaneously aggregate into micelles [6]. Experimental determinations reveal considerable consistency across different methodologies, with values ranging from 0.91 to 1.5 millimolar depending on the measurement technique and experimental conditions [7] [8] [9] [10] [11] [12].
Surface tension measurements using the maximum bubble pressure method have established a critical micelle concentration of 1.1 millimolar for dodecylphosphocholine [9]. This value aligns closely with molecular dynamics simulation studies that reported a critical micelle concentration of approximately 1.0 millimolar [7] [8]. Small-angle neutron scattering investigations determined a slightly lower value of 0.91 millimolar, demonstrating the spherical nature of the formed micelles [11] [12] [13].
The aggregation behavior of dodecylphosphocholine is characterized by the formation of small, nearly spherical micelles with an aggregation number of approximately 56-57 molecules per micelle [7] [14] [11]. At concentrations of 10 millimolar, small-angle neutron scattering analysis reveals micelles with a core radius of 16.9 ± 0.5 angstroms and shell thickness of 10.2 ± 2.0 angstroms, corresponding to a total radius of 27.1 ± 2.0 angstroms [11] [12].
Solubility characteristics demonstrate dodecylphosphocholine's versatility across multiple solvent systems. In dimethylformamide and dimethyl sulfoxide, the compound exhibits solubility of 16 milligrams per milliliter [3] [2] [15]. Ethanol solutions accommodate 15 milligrams per milliliter, while phosphate buffered saline at pH 7.2 demonstrates the highest solubility at 25 milligrams per milliliter [3] [2] [15] [16]. These solubility profiles reflect the compound's amphiphilic nature and its capacity for hydrogen bonding interactions with polar solvents.
Temperature plays a significant role in micellization behavior, with most critical micelle concentration determinations performed at 25°C under standard atmospheric conditions [9] [11]. The temperature dependence of micelle formation follows typical surfactant behavior, where increased temperature generally leads to decreased critical micelle concentration values due to enhanced hydrophobic interactions.
Dodecylphosphocholine exhibits characteristic zwitterionic behavior due to the simultaneous presence of both cationic and anionic functional groups within its molecular structure [1] [28] [29]. The phosphocholine headgroup contains a negatively charged phosphate group and a positively charged quaternary ammonium nitrogen, resulting in an overall neutral charge at physiological pH conditions [30] [28] [31] [32].
The phosphate group within the dodecylphosphocholine molecule carries a negative charge due to deprotonation of one of its hydroxyl groups [31] [32]. This anionic character remains consistent across a wide pH range, as phosphate groups typically exhibit low pKa values characteristic of strong acids [33]. The exact pKa value for the phosphate group in dodecylphosphocholine has not been specifically reported in the literature, though it is expected to be similar to other phosphoester compounds.
The choline portion contains a quaternary ammonium nitrogen that maintains a permanent positive charge regardless of solution pH [28] [31] [32]. This quaternary ammonium group does not undergo protonation or deprotonation reactions under normal aqueous conditions, as it lacks available lone pairs for proton binding. The permanent positive charge contributes to the compound's zwitterionic character and influences its interaction with other charged species in solution.
At physiological pH (approximately 7.4), dodecylphosphocholine exists predominantly in its zwitterionic form with a net charge of zero [28] [29] [31]. The balanced distribution of positive and negative charges within the molecule creates a dipolar structure that significantly influences its membrane-mimetic properties and interaction patterns with membrane proteins [30] [31] [32].
pH variations can affect the overall charge distribution of dodecylphosphocholine, though the changes are less pronounced than those observed with conventional ionizable surfactants. At very low pH values (pH < 2), partial protonation of the phosphate group may occur, resulting in a net positive charge for the molecule [34] [33]. Conversely, at extremely high pH values (pH > 12), the molecule maintains its zwitterionic character due to the non-ionizable nature of the quaternary ammonium group.
The spatial arrangement of charges within the dodecylphosphocholine headgroup follows the typical phosphocholine configuration, with the positively charged nitrogen positioned at the outermost portion of the headgroup and the negatively charged phosphate group located closer to the hydrophobic tail region [28] [29] [35]. This charge distribution pattern influences the molecule's orientation at interfaces and its packing behavior in micelles and membrane systems [32] [35] [36].
Electrostatic interactions between dodecylphosphocholine molecules and other charged species in solution are governed by the dipolar nature of the headgroup [31] [35]. The zwitterionic character enables the compound to interact with both cationic and anionic species, making it an effective medium for studying membrane proteins with diverse charge characteristics [30] [28] [31].